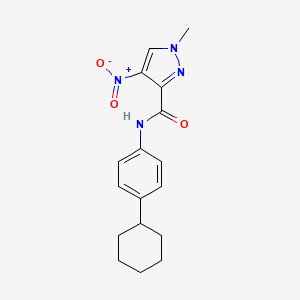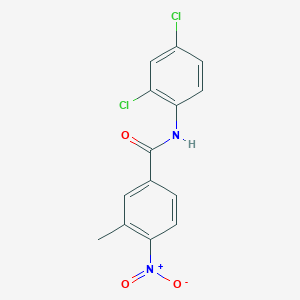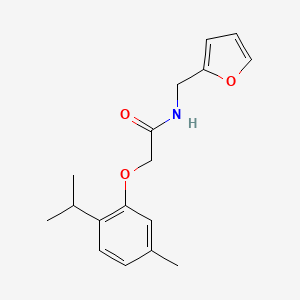
N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, often involves multi-step processes that can include reactions such as cyclization, substitution, and condensation. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a closely related pyrazole-carboxamide derivative, showcasing the potential complexity and variability in synthetic routes for such compounds (McLaughlin et al., 2016). These processes are crucial for the correct identification and characterization of the compound, emphasizing the importance of analytical techniques in synthesis analysis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which significantly influences the compound's chemical behavior and properties. Structural analysis often involves spectroscopic methods and X-ray crystallography to determine the orientation and conformation of the molecules. Kumara et al. (2018) conducted a detailed study on a novel pyrazole derivative, which included NMR, mass spectra, and X-ray diffraction studies, providing insights into the molecular geometry and the impact of different substituents on the compound's structure (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups, particularly the pyrazole ring and the nitro group. These functionalities can undergo various chemical reactions, including nucleophilic substitution, reduction, and addition reactions. The study by Morabia and Naliapara (2014) on the synthesis of pyrazolo[1,5-a]pyrimidines illustrates the type of chemical transformations that can be achieved with pyrazole derivatives, highlighting their versatility in chemical synthesis (Morabia & Naliapara, 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The work by Jasinski et al. (2012) on pyrazoline derivatives provides an example of how these physical properties can be characterized, offering valuable information for the development and application of such compounds (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under various conditions, and interaction with other molecules, are critical for its application in different fields. Studies like those conducted by Gholivand et al. (2009), which focused on the synthesis and characterization of related compounds, help in understanding the influence of structural features on the chemical behavior of pyrazole derivatives (Gholivand et al., 2009).
Propiedades
IUPAC Name |
N-(4-cyclohexylphenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-11-15(21(23)24)16(19-20)17(22)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDYPPPUOAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)




![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)